Zearalenone 13C18

Vue d'ensemble

Description

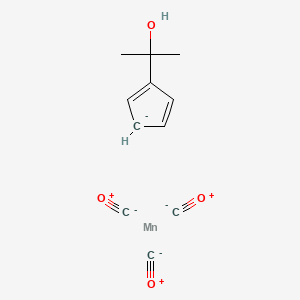

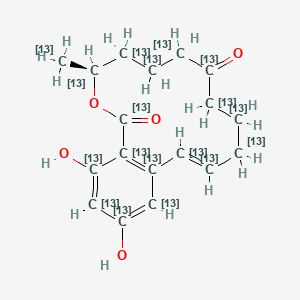

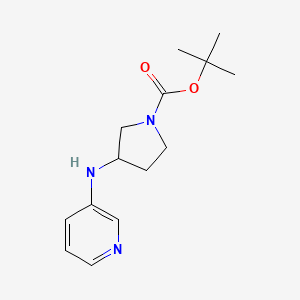

Zearalenone-13C18 is an analytical standard used for the quantification of zearalenone . It is a mycotoxin produced by Fusarium and has estrogenic activities . It binds to human estrogen receptor alpha (ERalpha) and ERbeta .

Synthesis Analysis

Zearalenone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications . The biosynthesis of Zearalenone is limited to four genes within a 50 kb gene cluster identified in F. graminearum .Molecular Structure Analysis

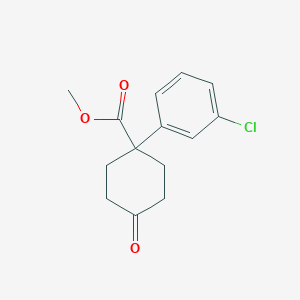

Zearalenone, chemically described as 6-(10-hydroxy-6-oxo-trans-1-undecenyl]-ß-resorcyclic acid lactone, has a molecular formula of C18H22O5 . It is a resorcyclic acid lactone .Chemical Reactions Analysis

Zearalenone-13C18 may be used as an analytical standard for the determination of zearalenone in animal feed by liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .Physical And Chemical Properties Analysis

Zearalenone is a white crystalline solid, with a molecular formula of C18H22O5 and a molecular weight of 318.364 g/mol . It is insoluble in water, but soluble in alkaline solutions, ether, benzene, acetonitrile, methyl chloride, methanol, chloroform, acetone, and alcohols .Applications De Recherche Scientifique

Analytical Chemistry Standard

Zearalenone-13C18: is primarily used as an analytical standard in various chromatographic and mass spectrometric techniques. It serves as a reference compound to ensure the accuracy and calibration of instruments when determining the presence of zearalenone in samples . This is crucial for quantifying zearalenone levels in food and feed, ensuring safety and compliance with regulatory standards.

Food Safety and Quality Control

In the food industry, Zearalenone-13C18 is utilized to monitor and control the levels of zearalenone contamination in food products. It’s particularly used in the analysis of cereal grains, which are prone to Fusarium infestation, to prevent mycotoxin-induced health risks .

Environmental Monitoring

The compound is also applied in environmental studies to track the distribution and concentration of zearalenone in agricultural settings. This helps in assessing the risk of contamination and the effectiveness of crop protection strategies .

Veterinary Medicine Research

In veterinary medicine, Zearalenone-13C18 aids in the development of diagnostic methods for detecting zearalenone exposure in livestock. This is important for investigating cases of reproductive disorders in animals, which can be caused by zearalenone’s estrogenic effects .

Toxicology Studies

Toxicologists use Zearalenone-13C18 to study the toxicokinetics and dynamics of zearalenone. It helps in understanding the metabolism, distribution, and excretion of zearalenone in living organisms, contributing to risk assessments and the establishment of exposure limits .

Pharmaceutical Research

In pharmaceutical research, Zearalenone-13C18 can be employed to investigate the potential therapeutic or harmful effects of zearalenone and its derivatives. Its stable isotope label allows for precise tracking in biological systems .

Mycology and Plant Pathology

Researchers in mycology and plant pathology use Zearalenone-13C18 to study the biosynthesis and metabolic pathways of zearalenone in Fusarium species. This knowledge is vital for developing strategies to mitigate mycotoxin production in crops .

Development of Detection Methods

Finally, Zearalenone-13C18 is instrumental in the development and validation of new detection methods for zearalenone and its metabolites. This includes advancements in immunoassay techniques and the creation of more sensitive and specific analytical methods .

Mécanisme D'action

Target of Action

Zearalenone-13C18, also known as Zearalenone 13C18, is a mycotoxin produced by some species of Fusarium, especially Fusarium graminearum and F. culmorum . It is classified as a non-steroidal estrogen or mycoestrogen . The primary targets of Zearalenone-13C18 are the estrogen receptors in animals and humans .

Mode of Action

Zearalenone-13C18 interacts with its targets, the estrogen receptors, by binding to them . This binding mimics the action of estrogen, leading to a variety of estrogenic effects . The interaction of Zearalenone-13C18 with estrogen receptors can lead to reproductive problems in experimental animals and livestock .

Biochemical Pathways

Zearalenone-13C18 is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor . This precursor then undergoes different cyclizations and modifications graminearum . These genes include two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) .

Pharmacokinetics

It is known that zearalenone-13c18 is heat stable and can withstand storage, milling, cooking, and other processing steps . This stability makes its decontamination from food and feeds a complex issue .

Result of Action

The molecular and cellular effects of Zearalenone-13C18’s action are significant. It has been implicated in reproductive problems in experimental animals and livestock . Additionally, the carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity of Zearalenone-13C18 have been reported .

Action Environment

The action, efficacy, and stability of Zearalenone-13C18 can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in alkaline solutions, ether, benzene, acetonitrile, methyl chloride, methanol, chloroform, acetone, and alcohols . This solubility profile can affect its distribution in the environment and its bioavailability in organisms . Furthermore, Zearalenone-13C18 is heat stable, which allows it to withstand various environmental conditions and processing steps .

Safety and Hazards

Propriétés

IUPAC Name |

(4S,12E)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-NMEASMPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@H]1[13CH2][13CH2][13CH2][13C](=O)[13CH2][13CH2][13CH2]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)O)O)[13C](=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746806 | |

| Record name | (3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zearalenone-13C18 | |

CAS RN |

911392-43-3 | |

| Record name | (3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

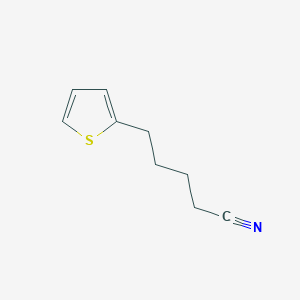

![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)